alpha-Hydroxysalmeterol alpha-Hydroxysalmeterol Alpha-Hydroxysalmeterol belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. Alpha-Hydroxysalmeterol is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Hydroxysalmeterol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, Alpha-hydroxysalmeterol is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 152405-02-2
VCID: VC21155598
InChI: InChI=1S/C25H37NO5/c27-19-22-17-21(12-13-24(22)29)25(30)18-26-14-6-1-2-7-15-31-16-8-11-23(28)20-9-4-3-5-10-20/h3-5,9-10,12-13,17,23,25-30H,1-2,6-8,11,14-16,18-19H2
SMILES: C1=CC=C(C=C1)C(CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)O
Molecular Formula: C25H37NO5
Molecular Weight: 431.6 g/mol

alpha-Hydroxysalmeterol

CAS No.: 152405-02-2

Cat. No.: VC21155598

Molecular Formula: C25H37NO5

Molecular Weight: 431.6 g/mol

* For research use only. Not for human or veterinary use.

alpha-Hydroxysalmeterol - 152405-02-2

Specification

Description Alpha-Hydroxysalmeterol belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. Alpha-Hydroxysalmeterol is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Hydroxysalmeterol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, Alpha-hydroxysalmeterol is primarily located in the cytoplasm and membrane (predicted from logP).
CAS No. 152405-02-2
Molecular Formula C25H37NO5
Molecular Weight 431.6 g/mol
IUPAC Name 4-[1-hydroxy-2-[6-(4-hydroxy-4-phenylbutoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenol
Standard InChI InChI=1S/C25H37NO5/c27-19-22-17-21(12-13-24(22)29)25(30)18-26-14-6-1-2-7-15-31-16-8-11-23(28)20-9-4-3-5-10-20/h3-5,9-10,12-13,17,23,25-30H,1-2,6-8,11,14-16,18-19H2
Standard InChI Key PGRMEHUQIPZHKM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)O
Canonical SMILES C1=CC=C(C=C1)C(CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)O

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